Verticillin C

Description

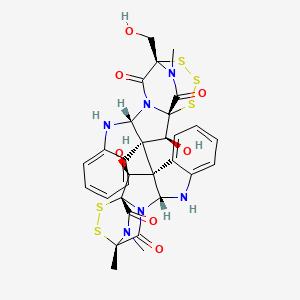

Structure

3D Structure

Properties

CAS No. |

51798-48-2 |

|---|---|

Molecular Formula |

C30H28N6O7S5 |

Molecular Weight |

744.9 g/mol |

IUPAC Name |

(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14-(hydroxymethyl)-19-methyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione |

InChI |

InChI=1S/C30H28N6O7S5/c1-25-21(40)35-19-27(13-8-4-6-10-15(13)31-19,17(38)29(35,46-44-25)23(42)33(25)2)28-14-9-5-7-11-16(14)32-20(28)36-22(41)26(12-37)34(3)24(43)30(36,18(28)39)47-48-45-26/h4-11,17-20,31-32,37-39H,12H2,1-3H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1 |

InChI Key |

BMACAVUSMBJNME-LRESJZTJSA-N |

Isomeric SMILES |

C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SSS9)CO)C)O |

Canonical SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SSS9)CO)C)O |

Origin of Product |

United States |

Natural Occurrence and Production of Verticillins

Fungal Origin and Taxonomy of Verticillin-Producing Strains

The identification of fungal species responsible for producing verticillins has evolved with advancements in molecular sequencing. Initially attributed to the genus Verticillium, it is now understood that other genera are the primary producers.

Predominant Genera: Clonostachys (formerly Bionectria)

Modern taxonomic studies, employing molecular sequencing, have been instrumental in clarifying the origins of verticillin-producing fungi. rsc.orgnih.gov These studies indicate that the majority of fungi capable of biosynthesizing verticillins belong to the genus Clonostachys (within the family Bionectriaceae), which was previously known by its teleomorph name, Bionectria. rsc.orgnih.govnih.gov This taxonomic reassignment is a significant shift from the initial classification and underscores the importance of molecular methods for accurate fungal identification.

The genus Clonostachys is recognized for its capacity to produce a diverse array of complex secondary metabolites, including the epipolythiodioxopiperazine (ETP) alkaloids to which verticillins belong. nih.gov For instance, Clonostachys rogersoniana (strain MSX59553) has been identified as a producer of several verticillin (B84392) analogues, including verticillin A, Sch 52900, Sch 52901, verticillin D, 11′-deoxyverticillin A, gliocladicillin C, and verticillin H. researchgate.net Similarly, Clonostachys rosea (strain MSX51257) has been found to be a significant producer of verticillin D. nih.gov The morphological similarities, such as the "verticillate" arrangement of phialides (flask-shaped structures), between Clonostachys, Gliocladium, and Verticillium have historically led to confusion and misidentification based on appearance alone. rsc.orgresearchgate.net

Reassessment of Verticillium as a Producer

The initial discovery and naming of verticillins, including Verticillin A, B, and C, were based on their isolation from a fungus identified as a Verticillium species. rsc.orgrsc.org However, subsequent research has cast considerable doubt on Verticillium as a primary producer of these compounds. rsc.orgnih.gov

A key piece of evidence comes from a 2011 study that investigated the genome of Verticillium dahliae for genes responsible for verticillin biosynthesis. The study failed to detect any such genes. rsc.org Furthermore, attempts to induce verticillin production in cultures of Verticillium sp. were unsuccessful. rsc.org This has led to the hypothesis that the original fungal culture from which verticillins were first isolated may have been misidentified. rsc.org One possibility is that the culture was contaminated with a mycoparasitic fungus like Clonostachys, which is known to parasitize Verticillium. rsc.org The morphological similarities between these genera could have contributed to the initial misidentification. rsc.org

Bioproduction Methodologies for Verticillin Alkaloids

The production of verticillins for research and potential therapeutic applications relies on controlled fermentation of the producing fungal strains. Significant effort has been directed towards optimizing these processes to increase yields and facilitate the isolation of specific analogues.

Fermentation Optimization for Enhanced Yields

Optimizing fermentation conditions is crucial for maximizing the production of verticillin alkaloids. nih.gov Research has shown that both the fungal strain and the composition of the culture medium significantly impact yields. nih.gov

One successful approach involves a strain and media optimization strategy. researchgate.net For example, studies with Clonostachys strains MSX59553 and MSX79542 demonstrated that an oatmeal-based medium led to substantially higher production of verticillins compared to other media like potato dextrose agar (B569324) (PDA), Sabouraud dextrose agar (SDA), and cornmeal agar (MEA). nih.govresearchgate.net This optimization has led to a significant increase in the production of key analogues, from 5-10 mg every six weeks to 50-150 mg per month on a laboratory scale. nih.gov These advancements have made it possible to generate sufficient quantities for preclinical studies. nih.gov

The regulation of the verticillin biosynthetic gene cluster is also a key area of research. In Clonostachys rogersoniana, a DNA-binding protein called VerZ has been identified as a regulator that activates the transcription of the biosynthetic genes. microbiologyresearch.org Understanding such regulatory mechanisms could provide further avenues for enhancing production through genetic engineering.

Table 1: Fungal Sources of Verticillin C and Related Analogs

| Fungal Strain | Verticillin Analog Produced | Reference |

|---|---|---|

| Verticillium sp. | This compound | rsc.org |

| Clonostachys rogersoniana (MSX59553) | Verticillin A, Sch 52900, Sch 52901, Verticillin D, 11′-deoxyverticillin A, gliocladicillin C, Verticillin H | researchgate.net |

| Clonostachys rosea (MSX51257) | Verticillin D | nih.gov |

| Bionectria byssicola F120 | Verticillin D | nih.gov |

Strategies for Isolation and Purification of Specific Analogues

The isolation and purification of specific verticillin analogues from complex fermentation mixtures present a significant challenge. microbiologyresearch.org The process typically begins with the extraction of the fungal biomass using organic solvents like ethyl acetate.

Following extraction, a series of chromatographic techniques are employed for purification. Initial separation is often achieved using silica (B1680970) gel column chromatography with a gradient of solvents, such as hexane (B92381) and ethyl acetate. This is followed by more refined purification using reversed-phase high-performance liquid chromatography (HPLC). The purity of the isolated compounds is then confirmed using analytical techniques like ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Interestingly, the production of Verticillin D by Clonostachys rosea (MSX51257) was not accompanied by a wide array of other verticillin analogues, which simplified its purification process, making it achievable without the need for HPLC. nih.gov This highlights how the choice of fungal strain can significantly impact the complexity of the downstream purification process. nih.gov

Elucidation of Verticillin Biosynthetic Gene Clusters (ver cluster)

The genetic blueprint for verticillin biosynthesis is encoded within a biosynthetic gene cluster (BGC), designated as the ver cluster. nih.govresearchgate.net The identification and characterization of this cluster in C. rogersoniana have been pivotal in unraveling the biosynthetic puzzle of dimeric ETPs. rsc.orgnih.gov The ver cluster comprises a suite of genes responsible for the stepwise construction of the verticillin scaffold. researchgate.netnih.gov

Genome sequencing and subsequent gene disruption studies have confirmed the essentiality of the ver cluster for verticillin production. nih.gov This cluster contains genes encoding the core enzymatic machinery, including non-ribosomal peptide synthetases (NRPS), cytochrome P450 monooxygenases, and enzymes for sulfur incorporation, as well as regulatory and transport proteins. nih.govresearchgate.net The organization of the ver cluster shares notable homology with the well-studied gliotoxin (B1671588) biosynthetic gene cluster, providing a valuable comparative model for understanding ETP biosynthesis. rsc.orgtum.deresearchgate.net

Table 1: Key Genes in the ver Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function | Source |

| verP | Non-Ribosomal Peptide Synthetase (NRPS) | nih.govresearchgate.net |

| verC | Cytochrome P450 Monooxygenase | uniprot.org |

| verB | Cytochrome P450 Monooxygenase | rsc.org |

| verL | Cytochrome P450 Monooxygenase | rsc.org |

| verG | Glutathione S-transferase | nih.govresearchgate.net |

| verT | Thiol oxidase | researchgate.netresearchgate.net |

| verI, verJ, verK | Truncation enzymes | nih.govresearchgate.net |

| verA | Transporter | researchgate.netresearchgate.net |

| verZ | Transcriptional regulator | microbiologyresearch.orgresearchgate.net |

Proposed Biosynthetic Pathway Intermediates and Enzymes

The biosynthesis of this compound is a multi-step process involving the coordinated action of several key enzymes. The pathway commences with the formation of a diketopiperazine (DKP) core, followed by a series of modifications including cyclization, sulfurization, and dimerization. nih.govtum.de

Role of Non-Ribosomal Peptide Synthetases (NRPS)

At the heart of verticillin biosynthesis lies a non-ribosomal peptide synthetase (NRPS), VerP. nih.govresearchgate.net NRPSs are large, modular enzymes that synthesize peptides without the use of a ribosome and messenger RNA template. wikipedia.org In the case of verticillins, VerP is responsible for the initial condensation of two amino acid building blocks to form the fundamental diketopiperazine (DKP) scaffold. researchgate.nettum.de

Disruption of the verP gene in C. rogersoniana completely abolishes the production of verticillins, confirming its critical role as the starting point of the biosynthetic pathway. nih.govresearchgate.net The specific amino acids activated and incorporated by VerP are believed to be L-tryptophan and either alanine, serine, or threonine, which accounts for the structural diversity observed within the verticillin family. rsc.org

Involvement of Cytochrome P450 Monooxygenases (e.g., VerC, VerB, VerL)

Cytochrome P450 monooxygenases (CYPs or P450s) are a diverse superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions. wikipedia.orgebi.ac.uk In the verticillin biosynthetic pathway, several P450s, including VerC, VerB, and VerL, are proposed to play crucial roles in the modification and cyclization of the DKP core. rsc.orguniprot.org

These enzymes are thought to be involved in processes such as the formation of the pyrroloindoline ring system from the tryptophan-derived portion of the monomeric precursor. rsc.org While the precise sequence of events and the specific function of each P450 are still under investigation, their involvement is essential for constructing the complex, polycyclic architecture of the verticillin monomers. rsc.orgnih.gov

Dimerization Mechanisms within the Biosynthetic Route

A defining feature of verticillins is their dimeric structure, where two monomeric ETP units are linked together. nih.govtum.de The mechanism of this dimerization is a key area of research. It is hypothesized that a cytochrome P450 enzyme catalyzes the crucial C-C bond formation between two monomeric precursors to create the dimeric scaffold. rsc.org This proposed mechanism draws parallels to dimerization processes observed in the biosynthesis of other microbial natural products. rsc.org The timing of this dimerization event, whether it occurs before or after the installation of the disulfide bridges, is a subject of ongoing investigation. nih.gov

Regulatory Mechanisms of Verticillin Biosynthesis

The production of verticillins is a tightly regulated process, ensuring that these potent mycotoxins are synthesized under appropriate conditions. nih.gov Transcriptional control is a key aspect of this regulation, governed by specific DNA-binding proteins.

Transcriptional Control by DNA-Binding Proteins (e.g., VerZ)

A key transcriptional regulator within the ver cluster is VerZ, a Zn(II)2Cys6 DNA-binding protein. microbiologyresearch.orgnih.gov VerZ directly controls the expression of the biosynthetic genes in the ver cluster by binding to specific promoter regions. microbiologyresearch.orgnih.gov Disruption of the verZ gene leads to a significant reduction in verticillin production and a decrease in the transcription levels of the other ver genes. microbiologyresearch.orgnih.gov

Electrophoretic mobility shift assays (EMSAs) have demonstrated that the DNA-binding domain of VerZ specifically interacts with a conserved palindromic sequence, (T/C)(C/A)(G/T)GN3CC(G/T)(A/G)(G/C), found in the promoter regions of most of the ver genes. microbiologyresearch.orgnih.govnih.gov This direct binding activates the transcription of the biosynthetic machinery, highlighting VerZ as a critical switch for initiating verticillin production. microbiologyresearch.org

Biosynthetic Pathways of Verticillin Alkaloids

Precursor-Directed Biosynthesis for Analogues

Precursor-directed biosynthesis is a powerful strategy that leverages the natural biosynthetic machinery of an organism to create novel analogues of a target natural product. nih.gov This is achieved by introducing structurally modified precursors into the fermentation medium, which are then incorporated by the microorganism's enzymes into the final molecular structure. nih.gov This approach has been successfully applied to the verticillin (B84392) class of epipolythiodioxopiperazine (ETP) alkaloids, demonstrating the flexibility of the biosynthetic pathway in accepting unnatural building blocks. rsc.orgnih.govresearchgate.netrsc.org

A notable example of this technique is the generation of fluorinated verticillin analogues. nih.govacs.org By supplying 5-fluoro-DL-tryptophan to cultures of the fungus Clonostachys rogersoniana (strain MSX59553), researchers were able to produce a series of new fluorinated verticillins. nih.govgoogle.com The fungal enzymes recognized and incorporated the fluorinated tryptophan precursor, leading to the formation of both mono- and di-fluorinated derivatives of known verticillins. nih.gov

The incorporation of the fluorinated precursor was confirmed through detailed analysis of the resulting compounds using high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov For instance, the monofluorinated analogues showed a characteristic mass increase corresponding to the replacement of a hydrogen atom with a fluorine atom. nih.gov Similarly, NMR data confirmed the presence and position of the fluorine atom on the indole (B1671886) ring of the tryptophan-derived portion of the molecules. nih.gov

This approach has yielded several novel compounds that would be challenging to produce through total synthesis. acs.org The successful incorporation of a halogenated precursor highlights the potential of precursor-directed biosynthesis to expand the chemical diversity of the verticillin family, offering opportunities to modulate the biological activity and pharmacokinetic properties of these complex natural products. google.com

Table 1: Fluorinated Verticillin Analogues Generated via Precursor-Directed Biosynthesis

| Precursor | Parent Verticillin | Resulting Analogue |

| 5-Fluoro-DL-tryptophan | Verticillin H | 9-F-verticillin H |

| 5-Fluoro-DL-tryptophan | Sch 52901 | 9-F-Sch 52901 |

| 5-Fluoro-DL-tryptophan | Sch 52901 | 9'-F-Sch 52901 |

| 5-Fluoro-DL-tryptophan | Verticillin A | 9-F-verticillin A |

| 5-Fluoro-DL-tryptophan | Verticillin A | 9,9'-diF-verticillin A |

| 5-Fluoro-DL-tryptophan | Verticillin H | 9,9'-diF-verticillin H |

| 5-Fluoro-DL-tryptophan | Sch 52901 | 9,9'-diF-Sch 52901 |

Table 2: Research Findings on Precursor-Directed Biosynthesis of Verticillin Analogues

| Finding | Description |

| Precursor Incorporation | The fungus Clonostachys rogersoniana (MSX59553) incorporates 5-fluoro-DL-tryptophan into the verticillin scaffold. |

| Resulting Products | Both monofluorinated and difluorinated analogues of verticillin A, verticillin H, and Sch 52901 were produced. nih.gov |

| Structural Elucidation | The structures of the novel fluorinated analogues were confirmed using HRESIMS and 1D/2D NMR spectroscopy. nih.gov |

| Asymmetric Introduction | In the case of the asymmetric parent molecule Sch 52901, monofluorination resulted in two distinct isomers (9-F-Sch 52901 and 9'-F-Sch 52901). nih.gov |

| Relative Yields | The monofluorinated analogues were produced in a higher ratio compared to the difluorinated analogues. nih.gov |

Chemical Synthesis and Semisynthesis of Verticillin Analogues

Strategies for Total Synthesis of Verticillin (B84392) Scaffold

The total synthesis of dimeric epidithiodiketopiperazine (ETP) alkaloids like the verticillins represents a significant challenge in organic chemistry. These molecules feature sterically congested stereogenic centers and functional groups that are sensitive to acid, base, and redox conditions. nih.govacs.org The successful synthesis of these complex structures required the development of innovative and robust chemical strategies. nih.gov

The construction of the verticillin scaffold is fraught with stereochemical hurdles, primarily centered around the dimeric epidithiodiketopiperazine (ETP) core. The key challenges include:

Sterically Congested Core : The molecules are characterized by a dense arrangement of functional groups and multiple stereogenic centers, including C3/C3' vicinal quaternary stereocenters. nih.govacs.org This congestion makes bond formation and stereochemical control difficult.

Sensitive ETP Moiety : The epidithiodiketopiperazine bridge is notoriously sensitive and prone to decomposition under various chemical conditions. nih.gov Synthetic strategies must therefore introduce this functionality late in the sequence or protect it adequately. nih.govacs.org In the total synthesis of (+)-11,11′-dideoxyverticillin A, a late-stage tetrathiolation followed by immediate disulfide formation was employed to circumvent the instability of the ETP core. nih.gov

Control of Diastereoselectivity : During the dimerization process and subsequent functionalization steps, such as hydroxylation and sulfidation, numerous diastereomers can potentially form. acs.orgmit.edu For instance, the synthesis of Verticillin A initially produced an undesired ETP diastereomer during a late-stage sulfidation of the dimeric substrate. mit.edu Achieving the correct stereochemistry requires highly selective reactions. A key breakthrough in the synthesis of (+)-11,11′-dideoxyverticillin A was the use of bis(pyridine)silver(I) permanganate, which stereoselectively installed four hydroxyl groups in a single step, yielding a single diastereomer in good yield. acs.org Similarly, challenges related to C15-epimerization are common in the synthesis of related ETPs. acs.org

Ensuring the correct absolute stereochemistry is paramount, and synthetic routes to verticillins have employed various enantioselective methods.

Chiral Pool Synthesis : A common strategy involves starting from commercially available, enantiomerically pure amino acids. The total synthesis of (+)-11,11′-dideoxyverticillin A began with the amino acid derivative cyclo-L-tryptophan-L-alanine. nih.govmit.edu This approach embeds the initial stereochemistry that guides subsequent transformations.

Asymmetric Reactions : In cases where a chiral pool approach is not sufficient, asymmetric reactions are employed to set key stereocenters. The first total synthesis of (+)-gliocladin C, a related monomeric alkaloid, utilized an asymmetric Mukaiyama aldol (B89426) reaction to establish the stereocenter of the central bis-pyrroloindoline system. rsc.org

Biosynthetically Inspired Synthesis : Synthetic strategies are often inspired by plausible biosynthetic pathways. nih.govacs.org This biomimetic approach can be highly effective, as enzymatic reactions in nature are inherently stereo- and regioselective. The enantioselective synthesis of (+)-11,11′-dideoxyverticillin A was guided by a biosynthetic hypothesis, featuring stereo- and chemoselective advanced-stage tetrahydroxylation and tetrathiolation reactions. nih.govnih.gov

The total syntheses of several key members of the broader verticillin family have been successfully completed, showcasing different strategic solutions to the common chemical challenges.

(+)-11,11′-dideoxyverticillin A : This was the first dimeric ETP alkaloid to be prepared by total synthesis. nih.govnih.gov The synthesis, accomplished by Movassaghi and colleagues, was completed in 11 steps starting from commercially available amino acids. acs.orgmit.edu A key feature was the late-stage, biosynthetically inspired installation of the sensitive ETP core. nih.govnih.gov The synthesis relied on a carefully planned sequence of reactions to manage the high sensitivity of intermediates to epimerization and decomposition. nih.gov

(+)-Gliocladin C : Several total syntheses of this monomeric trioxopiperazine alkaloid have been reported. nih.govacs.org Overman and coworkers reported the first enantioselective synthesis in 2007, confirming its stereochemical assignment. nih.gov Later, a more concise second-generation synthesis was developed. nih.gov Other approaches have utilized innovative methods such as visible-light photoredox catalysis to form the C3–C3′ bisindole alkaloid framework and a sulfonium-mediated cross-coupling to construct the 3a-(3-indolyl)pyrroloindoline core in one pot. nih.govacs.org

The table below summarizes key aspects of the syntheses for these representative compounds.

Enantioselective Approaches in Total Synthesis

Semisynthetic Modifications of Verticillin Alkaloids

While total synthesis provides access to the core scaffold, semisynthesis offers a more direct route to generating a library of analogues for structure-activity relationship (SAR) studies. nih.gov This approach leverages the complex scaffold produced by fermentation and introduces new functionality through targeted chemical modifications. nih.gov

The hydroxy groups at the C11 and C11′ positions of the verticillin scaffold are prime targets for chemical modification. nih.gov These positions are often solvent-exposed and their functionalization can influence the molecule's pharmacokinetic properties, such as solubility and cell permeability, without disrupting the crucial disulfide bridge responsible for its biological activity. nih.gov Studies have shown that the C11 and C11' alcohols can exhibit different reactivities, potentially due to conformational effects within the complex ring system. nih.gov This differential reactivity can be exploited for selective modifications.

Using verticillin H as a starting material, researchers have successfully generated a series of semisynthetic analogues by modifying the C11/C11' hydroxy groups. nih.gov These modifications introduce a variety of new chemical moieties. A similar strategy was applied to Verticillin A to create Verticillin A succinate (B1194679). nih.gov The introduction of these acyl substituents was found to not compromise the in vitro potency against several cancer cell lines. nih.gov

The following table details the types of analogues synthesized from Verticillin H.

Table 2: Semisynthetic Analogues of Verticillin H

| Starting Material | Reagent/Reaction Type | Functional Group Introduced | Resulting Analogue Type | Ref |

|---|---|---|---|---|

| Verticillin H | Acyl chloride/anhydride | Ester | Ester | nih.gov |

| Verticillin H | Chloroformate | Carbonate | Carbonate | nih.gov |

| Verticillin H | Isocyanate | Carbamate | Carbamate | nih.gov |

| Verticillin H | Sulfonyl chloride | Sulfonate | Sulfonate | nih.gov |

Fluorinated Derivatives and Other Structural Diversifications

The complex architecture of verticillins presents significant challenges for total synthesis, particularly for dimeric derivatives possessing C11 and C11′ hydroxy groups like Verticillin A. rsc.org Consequently, research efforts have pivoted towards semisynthesis and precursor-directed biosynthesis to generate novel analogues with potentially improved pharmacological properties. rsc.orgrsc.org These strategies focus on modifying the core structure to explore structure-activity relationships and enhance characteristics such as solubility and metabolic stability. researchgate.netmdpi.com

Precursor-Directed Biosynthesis of Fluorinated Analogues

A notable strategy for structural diversification is the incorporation of fluorine atoms, a common approach in medicinal chemistry to enhance the pharmacological properties of molecules. mdpi.comresearchgate.net Precursor-directed biosynthesis has been successfully employed to create a series of fluorinated verticillins. researchgate.net This technique involves feeding fluorinated precursors to the verticillin-producing fungus, Clonostachys rogersoniana (strain MSX59553). researchgate.net

By supplying fluorinated tryptophan, researchers have successfully generated mono- and di-fluorinated analogues of Verticillin A and other related compounds at the C9 and C9′ positions. researchgate.netresearchgate.net The biosynthesis was monitored in situ, and the resulting structures were characterized using mass spectrometry and a suite of NMR techniques, including 19F NMR. researchgate.net This method provides access to new compounds that would be challenging to create through traditional synthetic routes. researchgate.net All the generated fluorinated analogues retained potent, nanomolar-level cytotoxicity against various cancer cell lines. researchgate.net

| Parent Compound | Fluorinated Analogue | Position of Fluorination | Method |

|---|---|---|---|

| Verticillin A | 9-F-Verticillin A | C9 | Precursor-Directed Biosynthesis |

| Verticillin A | 9,9′-diF-Verticillin A | C9, C9' | Precursor-Directed Biosynthesis |

| Sch 52900 | Fluorinated Sch 52900 | C9 / C9' | Precursor-Directed Biosynthesis |

| Verticillin H | Fluorinated Verticillin H | C9 / C9' | Precursor-Directed Biosynthesis |

Semisynthetic Structural Diversification

Semisynthesis offers a viable route to explore the chemical space around the verticillin scaffold, particularly by targeting reactive functional groups. researchgate.net Research has focused on the selective acylation of the C11 and C11′ hydroxy substituents on the verticillin core. researchgate.netnih.gov These positions are targeted because modifications are expected to influence not only the potency but also the pharmacokinetic properties of the resulting compounds. researchgate.net

Using Verticillin H as a starting material, a series of nine semisynthetic analogues were created, introducing a variety of ester, carbonate, carbamate, and sulfonate moieties. researchgate.net This strategy was also successfully applied to Verticillin A, from which Verticillin A succinate was synthesized. researchgate.net The succinate derivative was noted to have greatly improved solubility while retaining nanomolar cytotoxicity. researchgate.net Characterization of these asymmetrical analogues by ¹H NMR spectroscopy showed a distinct doubling of signals, confirming the loss of symmetry from the parent compounds and the successful linkage of the new functional groups. nih.gov All resulting analogues maintained nanomolar IC₅₀ values, with some showing potency comparable to or greater than the parent compounds against melanoma, breast, and ovarian cancer cell lines. researchgate.netnih.gov

| Starting Material | Moiety Added | Resulting Analogue Type |

|---|---|---|

| Verticillin H | Various Acyl Groups | Ester Derivatives |

| Verticillin H | Carbonate Precursors | Carbonate Derivatives |

| Verticillin H | Isocyanates | Carbamate Derivatives |

| Verticillin H | Sulfonyl Chlorides | Sulfonate Derivatives |

| Verticillin A | Succinic Anhydride | Verticillin A succinate (Ester) |

Structure Activity Relationship Sar Studies of Verticillins

Identification of Pharmacophoric Elements within the Verticillin (B84392) Scaffold

The verticillin scaffold is a dimeric structure characterized by a bis-pyrroloindoline core and a defining epipolythiodioxopiperazine (ETP) ring system. nih.gov This complex arrangement presents several key pharmacophoric elements that are fundamental to its biological function. The core of this pharmacophore is the 2,5-diketopiperazine (DKP) ring bridged by a reactive disulfide or polysulfide moiety. researchgate.netresearchgate.net This entire ETP core is considered the key feature responsible for the broad-spectrum bioactivities observed in this class of compounds. nih.govresearchgate.net

Impact of Structural Modifications on Biological Potency

The bridged disulfide moiety is arguably the most critical structural element for the biological activity of verticillins. nih.govresearchgate.net This feature is a hallmark of the epipolythiodioxopiperazine (ETP) class of fungal metabolites. researchgate.netnih.gov The biological activity of these toxins is almost exclusively attributed to the disulfide bridge; its removal or reduction leads to a loss of activity. tandfonline.com The reactivity of this sulfur bridge, which can interact with cellular thiols like glutathione, is believed to be central to its mechanism of toxicity and therapeutic action. researchgate.nettandfonline.com

Studies have shown that the integrity of the disulfide bridge is essential for cytotoxicity. tandfonline.com For instance, reducing the disulfide bridge interferes with the biological effects of these compounds. nih.govtandfonline.com While the number of sulfur atoms in the bridge (di- vs. tri- or tetrasulfide) can have some impact on potency, the presence of the sulfur linkage itself is the key determinant. mit.edu In some analogues, changing the number of sulfur atoms resulted in a noticeable, though not always drastic, decrease in activity. mit.edu Furthermore, replacement of the sulfur atoms at the α and α' positions of the diketopiperazine ring abrogates anticancer activity, reinforcing the necessity of the sulfide (B99878) bridge for the compound's function. mit.edu

The C11 and C11' positions, which bear hydroxy substituents in many verticillin analogues like Verticillin A and Verticillin H, have been a key focus for semisynthetic modifications. nih.govacs.org These positions are accessible functional groups for chemical alteration aimed at improving pharmacokinetic properties, such as solubility, without compromising the core pharmacophore. nih.gov

Data Tables

Table 1: Effect of C11/C11' Modifications on Cytotoxicity of Verticillin H Analogues

| Compound | Modification at C11 | Cancer Cell Line | IC50 (nM) |

| Verticillin H | -OH (Parent) | MDA-MB-435 | 10-50 |

| Analogue 4 | Acetate Ester | MDA-MB-435 | 10-50 |

| Analogue 9 | Carbonate | MDA-MB-435 | 1-10 |

| Analogue 11 | Carbamate | MDA-MB-435 | 1-10 |

| Analogue 12 | Carbamate | MDA-MB-435 | 1-10 |

| Verticillin H | -OH (Parent) | MDA-MB-231 | 10-50 |

| Analogue 4 | Acetate Ester | MDA-MB-231 | 10-50 |

| Analogue 9 | Carbonate | MDA-MB-231 | 1-10 |

| Analogue 11 | Carbamate | MDA-MB-231 | 1-10 |

| Analogue 12 | Carbamate | MDA-MB-231 | 1-10 |

| Verticillin H | -OH (Parent) | OVCAR3 | 10-50 |

| Analogue 4 | Acetate Ester | OVCAR3 | 10-50 |

| Analogue 9 | Carbonate | OVCAR3 | 1-10 |

| Analogue 11 | Carbamate | OVCAR3 | 1-10 |

| Analogue 12 | Carbamate | OVCAR3 | 1-10 |

Data synthesized from ranges reported in Amrine et al. (2021). nih.govresearchgate.net

Molecular Mechanisms of Action of Verticillin Alkaloids

Epigenetic Modulation through Histone Methyltransferase (HMTase) Inhibition

A primary mechanism of action for verticillin (B84392) C and its analogue, verticillin A, is the inhibition of histone methyltransferases (HMTases), enzymes crucial for epigenetic regulation. rsc.org By altering histone methylation, these compounds can influence chromatin structure and gene expression. researchgate.net

Verticillin A, a closely related compound, has been identified as a selective and potent inhibitor of a specific subset of HMTases. google.comnih.gov It demonstrates significant inhibitory activity against enzymes responsible for histone H3 lysine (B10760008) 9 (H3K9) methylation, including G9a, G9a-like protein (GLP), SUV39H1, and SUV39H2. nih.govresearchgate.netrsc.org To a lesser extent, it also inhibits MLL1 and NSD2. nih.govresearchgate.net Research indicates that verticillin A does not inhibit at least 15 other tested HMTases, highlighting its selectivity. nih.gov This targeted inhibition suggests a specific interaction with the catalytic domains of these enzymes. rsc.org The suppressors of variegation 3–9 homolog 1 (SUV39H1) and 2 (SUV39H2) are key enzymes in the formation of repressive heterochromatin through H3K9 trimethylation. rsc.org G9a and GLP are primarily responsible for H3K9 mono- and dimethylation, which are also generally associated with transcriptional repression. rsc.org

Table 1: Inhibitory Activity of Verticillin A against Specific Histone Methyltransferases

| Histone Methyltransferase | IC50 (μM) | Primary Histone Mark |

| SUV39H2 | 0.48 | H3K9me3 |

| G9a | 0.54 | H3K9me1/2 |

| SUV39H1 | 0.57 | H3K9me3 |

| GLP | 1.27 | H3K9me1/2 |

| MLL1 | 3.08 | H3K4me3 |

| NSD2 | 4.13 | H3K36me2 |

This table summarizes the half-maximal inhibitory concentration (IC50) values of verticillin A for various HMTases. Data sourced from patent information and research articles. google.com

Furthermore, mass spectrometry-based histone profiling has revealed that verticillin A can induce widespread changes in both histone methylation and acetylation marks. nih.govresearchgate.net For instance, in high-grade serous ovarian cancer (HGSOC) cells, treatment with verticillin A led to a reduction in H3K9me2 and H3K36me2. nih.gov The decrease in H3K36me2 is noteworthy as this mark is implicated in DNA double-strand break repair. nih.gov Concurrently, changes in H3K14 acetylation marks have also been observed, indicating a broader impact on the epigenetic state of the cell beyond just H3K9 methylation. nih.gov This extensive alteration of the histone code disrupts normal gene expression patterns and cellular processes. nih.govnih.gov

The inhibition of HMTases and the subsequent alteration of histone methylation patterns by verticillins are directly linked to chromatin remodeling. researchgate.netcfmot.de Histone methylation is a key determinant of chromatin structure; repressive marks like H3K9me3 promote a condensed, transcriptionally silent heterochromatin state, while active marks are associated with a more open, transcriptionally active euchromatin structure. rsc.orgjcancer.org

By reducing levels of H3K9me3, verticillins can trigger a shift from a closed to a more open chromatin configuration at specific gene promoters. nih.govresearchgate.net This remodeling can expose previously inaccessible DNA regions to the transcriptional machinery, leading to the re-expression of tumor suppressor genes that were epigenetically silenced. nih.gov For example, verticillin A has been shown to decrease H3K9me3 levels at the FAS promoter, restoring its expression in colon carcinoma cells. nih.gov This ability to interfere with the host's chromatin remodeling machinery is a key aspect of its biological activity. researchgate.net

Impact on Global Histone Methylation and Acetylation Marks

Induction of Cellular Apoptosis and Cell Cycle Modulation

A significant consequence of the molecular activities of verticillin C and its analogues is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. researchgate.netaacrjournals.org This is achieved through the induction of DNA damage and the activation of key apoptotic signaling cascades. nih.gov

Verticillins have been shown to induce DNA damage in cancer cells. nih.gov A key indicator of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage, is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as gamma-H2AX (γH2AX). nih.gov This phosphorylated histone accumulates at the sites of DNA damage, forming distinct nuclear foci that can be visualized and quantified. nih.govplos.org

Treatment of HGSOC cells with verticillin A leads to a significant increase in the formation of γH2AX foci, confirming the induction of DNA DSBs. nih.gov The formation of these foci is a critical early event in the DNA damage response, serving as a platform to recruit a host of DNA repair proteins. nih.govaging-us.com The inability of the cell to properly repair this extensive damage can trigger cell cycle arrest and, ultimately, apoptosis. mdpi.com The induction of γH2AX by verticillin A points to a mechanism that overwhelms the cell's DNA repair capacity, pushing it towards a self-destructive path. nih.gov

The cellular stress and DNA damage induced by verticillins culminate in the activation of apoptotic pathways. aacrjournals.org A central step in the execution phase of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7. sartorius.com.cnthermofisher.com These proteases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. thermofisher.com

Studies have demonstrated that treatment with verticillin A leads to the activation of Caspase-3 and Caspase-7 in various cancer cell lines. researchgate.netresearchgate.net This activation is a definitive marker that the cell has committed to an irreversible apoptotic process. sartorius.com.cn The activation can be triggered through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. sartorius.com.cn For instance, by restoring Fas expression through epigenetic modulation, verticillin A can sensitize cells to Fas ligand-induced apoptosis, an extrinsic pathway. nih.gov Concurrently, the induction of DNA damage and cellular stress can trigger the intrinsic pathway, leading to the release of pro-apoptotic factors from the mitochondria. researchgate.net The convergence of these signals on effector caspases ensures the efficient execution of the apoptotic program. researchgate.net

Table 2: Summary of Molecular Mechanisms of this compound

| Mechanism | Key Molecular Event | Cellular Outcome |

| Epigenetic Modulation | Inhibition of HMTases (G9a, SUV39H1, etc.) | Altered histone methylation, chromatin remodeling, gene re-expression |

| DNA Damage | Induction of Double-Strand Breaks (γH2AX foci) | Cell cycle arrest, activation of DNA damage response |

| Apoptosis Induction | Activation of Caspase-3/7 | Programmed cell death |

Oxidative Stress Response Activation

This compound has been shown to induce oxidative stress in cancer cells, a key mechanism contributing to its anti-tumor activity. nih.gov In high-grade serous ovarian cancer (HGSOC) cell lines, treatment with Verticillin A, a closely related analog, led to a significant upregulation of the oxidative stress response pathway. nih.govnih.govatu.edu This was evidenced by an increase in reactive oxygen species (ROS), which subsequently triggers DNA damage and apoptosis. nih.govnih.gov The induction of oxidative stress was confirmed by the observation that the effects of Verticillin A could be blocked by N-acetyl-cysteine (NAC), a ROS scavenger. nih.gov This suggests that the generation of ROS is a critical upstream event in the apoptotic cascade initiated by verticillins. nih.gov

Modulation of Signaling Pathways

This compound modulates several critical signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and metastasis.

Inhibition of c-Met Expression and Phosphorylation

The c-mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumor progression and metastasis. zju.edu.cnnih.govdovepress.com Verticillin A has been identified as an inhibitor of c-Met. zju.edu.cnnih.gov Studies have shown that Verticillin A suppresses c-Met protein levels and inhibits its phosphorylation at the transcriptional level. zju.edu.cnnih.gov In gastric and cervical cancer cells, Verticillin A was found to inhibit HGF-induced c-Met phosphorylation in a dose-dependent manner. nih.gov This inhibition of c-Met activation is a key mechanism by which this compound exerts its anti-metastatic effects. zju.edu.cnnih.gov

Downregulation of Ras/Raf/MEK/ERK Signaling

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. mdpi.comaging-us.com Dysregulation of this pathway is a common feature in many cancers. mdpi.com Verticillin A has been shown to inhibit the phosphorylation of key components of this pathway, including Raf and ERK. zju.edu.cnnih.gov By suppressing the activation of c-Met, Verticillin A effectively blocks the downstream signaling to the Ras/Raf/MEK/ERK pathway. zju.edu.cnnih.govzju.edu.cn The inhibitory effect on this pathway contributes significantly to the anti-migratory and anti-invasive properties of Verticillin A in colon cancer cells. zju.edu.cnnih.gov Furthermore, overexpression of ERK was shown to partially reverse the anti-metastatic effects of Verticillin A, confirming the pathway's role in its mechanism of action. nih.gov

Effects on PI3K/AKT Pathway

The PI3K/AKT pathway is another crucial signaling route that governs cell survival, growth, and proliferation. thno.orgresearchgate.net Verticillin A has been demonstrated to inhibit the phosphorylation of AKT, a key kinase in this pathway. zju.edu.cnnih.gov This inhibition is a downstream consequence of its ability to suppress c-Met activation. nih.gov In various cancer cell lines, the downregulation of the PI3K/AKT pathway by Verticillin A contributes to its pro-apoptotic and anti-proliferative effects. zju.edu.cnnih.gov The coordinated inhibition of both the Ras/Raf/MEK/ERK and PI3K/AKT pathways highlights the multi-targeted nature of this compound's molecular action.

Alteration of Immune Cell Recognition in Preclinical Models

Recent studies suggest that verticillin alkaloids can modulate the interaction between cancer cells and the immune system. rsc.orgresearchgate.net In preclinical models, these compounds have been shown to alter the recognition of tumor cells by immune cells. rsc.orgresearchgate.net This is a significant finding, as the ability of cancer cells to evade immune surveillance is a major obstacle in cancer therapy. mdpi.commskcc.org The alteration of immune cell recognition by verticillins may involve the modulation of surface proteins on cancer cells, making them more visible to immune effector cells like NK cells. rsc.orgmdpi.com Further research into these immunomodulatory effects could open new avenues for combining this compound with immunotherapies.

Preclinical Biological Evaluation of Verticillins

In Vitro Cytotoxicity in Cancer Cell Lines

Verticillin (B84392) C is a structural analog of Verticillin A, first reported in 1973. rsc.org Like other verticillins, its cytotoxic properties have been investigated in various cancer models.

High-Grade Serous Ovarian Cancer (HGSOC) Models

Research has demonstrated the cytotoxic effects of verticillins in HGSOC, the most lethal gynecological malignancy. researchgate.netaacrjournals.org Verticillin A, a closely related compound, has shown the ability to inhibit the growth of HGSOC cell lines, including OVSAHO, OVCAR4, and OVCAR8, with IC50 values in the nanomolar range. aacrjournals.orgnih.gov Specifically, the IC50 values for Verticillin A were 60 nM in OVSAHO, 47 nM in OVCAR4, and 45 nM in OVCAR8 cell lines. aacrjournals.orgnih.gov Treatment with Verticillin A also led to the induction of DNA damage and apoptosis in OVCAR4 and OVCAR8 cells. nih.govaacrjournals.org Furthermore, Verticillin D has also exhibited cytotoxic activity against HGSOC cell lines OVCAR4 and OVCAR8 at nanomolar concentrations. rsc.org Both Verticillin A and D significantly reduced the formation of 2D foci and 3D spheroids in these cell lines. nih.govacs.orgnih.gov

Interactive Data Table: Cytotoxicity of Verticillins in HGSOC Cell Lines

| Compound | Cell Line | IC50 (nM) | Effect |

| Verticillin A | OVSAHO | 60 | Growth Inhibition |

| Verticillin A | OVCAR4 | 47 | Growth Inhibition, Apoptosis, Reduced Foci/Spheroid Formation |

| Verticillin A | OVCAR8 | 45 | Growth Inhibition, Apoptosis, Reduced Foci/Spheroid Formation |

| Verticillin D | OVCAR4 | Not Specified | Cytotoxicity, Reduced Foci/Spheroid Formation |

| Verticillin D | OVCAR8 | Not Specified | Cytotoxicity, Reduced Foci/Spheroid Formation |

Melanoma and Breast Cancer Cell Lines

The cytotoxic activity of verticillins has been evaluated in melanoma and breast cancer cell lines. aacrjournals.orgnih.gov Verticillin A has demonstrated cytotoxicity in human breast carcinoma and melanoma cell lines. aacrjournals.orgnih.gov Semisynthetic derivatives of Verticillin H and Verticillin A have been screened against melanoma (MDA-MB-435) and breast cancer (MDA-MB-231) cell lines, retaining nanomolar IC50 values that were, in some cases, more potent than the parent compounds. acs.orgnih.govresearchgate.net

Colon Cancer Cell Lines

Verticillin A has shown significant inhibitory effects on the survival of colon cancer cells. In vitro studies on human colon cancer cell lines DLD1 and RKO, as well as the murine colon cancer cell line CT26, demonstrated that Verticillin A suppressed cell survival in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 895.7 nM for DLD1, 306.5 nM for RKO, and 177.2 nM for CT26 cells after 48 hours of treatment. nih.gov Other research has reported IC50 values for Verticillin A in an array of cancer cell types, including colon carcinoma, to be in the range of 30 to 122 nM after 24 hours. researchgate.net Furthermore, Verticillin A was found to inhibit the migration and invasion of these colon cancer cell lines. nih.govresearchgate.net The compound also sensitized metastatic human colon carcinoma cells to apoptosis induced by TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). aacrjournals.orgnih.gov

Interactive Data Table: IC50 Values of Verticillin A in Colon Cancer Cell Lines

| Cell Line | IC50 (nM) |

| DLD1 | 895.7 |

| RKO | 306.5 |

| CT26 | 177.2 |

Pancreatic Cancer Cell Lines

The in vitro efficacy of Verticillin A has been assessed in pancreatic cancer models. Verticillin A demonstrated cytotoxicity against both human (Miapaca-2) and murine (Panc02-H7) pancreatic cancer cell lines, with IC50 values of 22.7 nM and 12.3 nM, respectively. acs.orgnih.gov Studies have also shown that Verticillin A can sensitize pancreatic cancer cells to other chemotherapeutic agents. nih.govresearchgate.net

Leiomyosarcoma (LMS) and Malignant Peripheral Nerve Sheath Tumor (MPNST)

Verticillin A has been investigated for its effects on soft tissue sarcomas, specifically Leiomyosarcoma (LMS) and Malignant Peripheral Nerve Sheath Tumors (MPNST). nih.gov Treatment with Verticillin A resulted in decreased cell viability in both LMS and MPNST cell lines. nih.govresearchgate.net At a concentration of 100 nM, Verticillin A caused a significant reduction in cellular growth after 24 hours in LMS1 (96.7% reduction) and MPNST724 cells. nih.gov The compound was observed to induce apoptosis in these cell lines. nih.govmedkoo.comwalshmedicalmedia.comsemanticscholar.orgresearchgate.net Notably, Verticillin A showed selective cytotoxicity towards these cancer cells compared to normal human smooth muscle and Schwann cells. nih.govwalshmedicalmedia.com

Spheroid Viability Assays

The efficacy of verticillins has also been tested in three-dimensional (3D) cell culture models, which more closely mimic the in vivo tumor microenvironment. In HGSOC, both Verticillin A and Verticillin D have been shown to significantly reduce the viability of OVCAR8 tumor spheroids. nih.govnih.govacs.org Verticillin A treatment caused the disintegration of OVCAR8 spheroids, with an IC50 value of 234 nM. researchgate.netaacrjournals.orgnih.gov Similarly, Verticillin D also reduced spheroid viability. nih.gov These assays, which measure the ability of spheroids to re-attach and grow, provide a rigorous assessment of cell viability. mdpi.com

In Vivo Efficacy in Xenograft Models

Reduction of Tumor Burden in Ovarian Cancer Xenografts

Verticillin A has shown significant therapeutic potential in treating high-grade serous ovarian cancer (HGSOC), the most lethal gynecologic malignancy. nih.govaacrjournals.orgsigmaaldrich.com In xenograft models using OVCAR8 human ovarian cancer cells, both Verticillin A and its analogue, Verticillin D, effectively reduced tumor burden when administered intraperitoneally. rsc.orgacs.orgnih.govresearchgate.net

To enhance delivery and reduce toxicity, Verticillin A was encapsulated into an expansile nanoparticle (eNP) delivery system. nih.govaacrjournals.org This formulation, termed verticillin A-eNP, led to a significant decrease in tumor growth in an OVCAR8-RFP xenograft model. nih.govresearchgate.net Immunohistochemical analysis of tumors from animals treated with verticillin A-eNP revealed increased staining for markers of DNA damage (γH2A.X) and apoptosis (cleaved PARP), confirming the in vitro findings of its mechanism of action. nih.gov The nanoparticle encapsulation strategy not only improved the drug's efficacy but also reduced the liver toxicity observed with the administration of free Verticillin A. nih.govnih.gov

| Xenograft Model | Compound | Formulation | Key Findings | Reference |

| OVCAR8 | Verticillin A, Verticillin D | Solution in DMSO | Reduced tumor burden in the peritoneal space. | rsc.orgacs.orgnih.gov |

| OVCAR8-RFP | Verticillin A | Expansile Nanoparticle (eNP) | Decreased tumor growth; increased markers of DNA damage and apoptosis in tumors; reduced liver toxicity. | nih.govaacrjournals.org |

Impact on Tumor Growth in Pancreatic Cancer Xenografts

The efficacy of Verticillin A has also been evaluated in aggressive pancreatic cancer models. figshare.comresearchgate.net In a murine model using Panc02-H7 cells, a locally delivered Verticillin A-loaded surgical buttress demonstrated a significant, dose-dependent suppression of tumor recurrence following surgical resection. marinbio.comacs.orgnih.gov A high-dose buttress resulted in an 80% reduction in tumor recurrence, while a low-dose version achieved a 40% reduction. marinbio.comnih.gov This localized delivery system was well-tolerated and maintained cytotoxic effects for 7-10 weeks. marinbio.comacs.org

Furthermore, Verticillin A has been shown to sensitize pancreatic cancer cells to immunotherapy. figshare.comresearchgate.net In both PANC02-H7 and UN-KC-6141 pancreatic tumor models, Verticillin A treatment enhanced the efficacy of anti-PD-L1 immunotherapy, leading to a significant decrease in tumor weight and volume. rsc.orgcore.ac.ukresearchgate.net This effect is linked to Verticillin A's ability to inhibit histone methyltransferases, leading to decreased PD-L1 expression on tumor cells. rsc.orgcore.ac.uk

| Xenograft Model | Compound | Formulation | Key Findings | Reference |

| Panc02-H7 (subcutaneous) | Verticillin A | Surgical Buttress | Dose-dependent reduction in tumor recurrence (40-80%) post-resection. | marinbio.comacs.orgnih.gov |

| PANC02-H7, UN-KC-6141 (orthotopic) | Verticillin A | Systemic | Enhanced efficacy of anti-PD-L1 immunotherapy, suppressing tumor growth. | rsc.orgcore.ac.ukresearchgate.net |

Suppression of Tumor Growth in Soft Tissue Sarcoma Xenografts

Verticillin A has shown promise as a therapeutic agent for soft tissue sarcomas (STS), which are notoriously difficult to treat. researchgate.netnih.govnih.gov In vivo studies using MPNST724 malignant peripheral nerve sheath tumor (MPNST) xenograft models demonstrated that Verticillin A significantly inhibits tumor growth. researchgate.netnih.gov By day 11 of treatment, tumor size was markedly reduced in models treated with Verticillin A. researchgate.netnih.gov

The reduction in tumor volume and weight was significant. nih.gov Immunohistochemical analysis of the excised tumors revealed that Verticillin A treatment led to a nearly 40% decrease in the Ki67 proliferation marker and a 5.5-fold increase in the cleaved caspase 3 apoptosis marker, corroborating its pro-apoptotic mechanism of action observed in vitro. researchgate.netnih.gov These findings support the potential of Verticillin A as a treatment for genetically complex STS like MPNST and leiomyosarcoma. researchgate.netnih.gov

| Xenograft Model | Compound | Key Findings | Reference |

| MPNST724 | Verticillin A | Significant reduction in tumor volume and weight. | nih.gov |

| MPNST724 | Verticillin A | Decreased Ki67 proliferation marker expression. | researchgate.netnih.gov |

| MPNST724 | Verticillin A | Increased cleaved caspase 3 expression, indicating apoptosis. | researchgate.netnih.gov |

Anti-Metastatic Effects in Colon Cancer Models

In addition to its direct effects on tumor growth, Verticillin A exhibits significant anti-metastatic properties, particularly in colon cancer models. nih.govresearchgate.netnih.govzju.edu.cn In vivo studies have confirmed that Verticillin A can inhibit cancer cell metastasis. nih.govresearchgate.netzju.edu.cn

The mechanism behind this anti-metastatic action involves the targeting of the c-mesenchymal-epithelial transition factor (c-Met). nih.govnih.govzju.edu.cn Verticillin A suppresses c-Met at the transcriptional level and inhibits the phosphorylation of c-Met and its downstream signaling molecules, including those in the Ras/Raf/MEK/ERK pathway. nih.govresearchgate.netresearchgate.net Furthermore, Verticillin A has been shown to be a potent apoptosis sensitizer (B1316253) in metastatic human colon carcinoma. aacrjournals.orgnih.gov In xenograft models, a low dose of Verticillin A, which by itself did not have significant tumor suppression activity, effectively sensitized TRAIL-resistant colon carcinoma xenografts to TRAIL-mediated growth inhibition. researchgate.netaacrjournals.orgnih.gov This suggests its potential use as an adjuvant agent to overcome drug resistance in cancer therapy. aacrjournals.orgnih.gov

| Cancer Model | Compound | Key Findings | Mechanism | Reference |

| Colon Cancer | Verticillin A | Inhibited cancer cell metastasis in vivo. | Suppresses c-Met at the transcriptional level; inhibits Ras/Raf/MEK/ERK pathway. | nih.govresearchgate.netzju.edu.cn |

| Metastatic Colon Carcinoma (SW620) | Verticillin A | Sensitized TRAIL-resistant xenografts to TRAIL-mediated growth inhibition. | Overcomes resistance to TRAIL-induced apoptosis. | researchgate.netaacrjournals.orgnih.gov |

Formulation and Delivery Strategies for Preclinical Applications

Nanoparticle Encapsulation for Enhanced Delivery

While specific studies on the nanoparticle encapsulation of Verticillin (B84392) C are not available, research on related analogues like Verticillin A has demonstrated the feasibility of this approach. Encapsulation into nanoparticles, such as pH-sensitive expansile nanoparticles (eNPs), has been shown to improve the solubility and efficacy of Verticillin A. researchgate.net This strategy leverages nanotechnology to create carriers that can protect the drug, control its release, and potentially target it to specific tissues or cells, thereby enhancing its therapeutic effect and reducing off-target toxicity. openaccessjournals.com For instance, studies with Verticillin A have shown that nanoparticle formulations can reduce tumor burden in preclinical models.

Localized Delivery Systems (e.g., Surgical Buttresses for Pancreatic Cancer)

To address the high systemic toxicity associated with some verticillins, localized delivery systems have been investigated for compounds like Verticillin A, particularly in the context of pancreatic cancer. acs.org One such innovative approach involves a drug-loaded surgical buttress. acs.org

This system utilizes a biocompatible and biodegradable polyglycolic acid (PGA) surgical buttress coated with a hydrophobic polymer and the active compound. acs.org This device is designed for implantation during tumor resection surgery to provide sustained, localized release of the drug directly at the surgical margin. The goal is to eliminate residual cancer cells and prevent local tumor recurrence while minimizing the systemic exposure and associated toxicity seen with intravenous administration. acs.org Preclinical studies using a Verticillin A-loaded surgical buttress in a murine model of pancreatic cancer have shown that this system is well-tolerated and can prevent local cancer recurrence. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.